N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide
説明
特性
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-25-17-9-5-7-14-11-18(26-19(14)17)16-12-27-21(22-16)23-20(24)15-8-4-6-13(2)10-15/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBQIMRNQCGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ palladium-catalyzed C–H arylation and transamidation chemistry to achieve high efficiency and modularity in the synthesis of benzofuran derivatives .
化学反応の分析
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play a significant role in the antibacterial selectivity of these compounds .
科学的研究の応用
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for designing new antimicrobial agents . In biology and medicine, it has shown promising anticancer activity, particularly in human lung and breast cancer cell lines . The compound’s ability to induce apoptosis via Caspase 3/7 activity makes it a potential candidate for cancer therapy . Additionally, its antimicrobial properties make it useful in the development of new drugs for treating microbial diseases .
作用機序
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is mediated through the induction of apoptosis in cancer cells via the activation of Caspase 3/7 . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
類似化合物との比較
Substituent Effects on the Benzamide Ring
Modifications to the benzamide ring significantly alter physicochemical and biological properties:
The sulfamoyl analog () introduces a polar moiety, which could enhance water solubility .
Modifications on the Benzofuran Ring
Variations in the benzofuran’s ethoxy/methoxy substituents influence electronic properties and metabolic stability:
Key Insight : The 7-ethoxy group in the target compound may prolong half-life relative to the 7-methoxy analog due to reduced susceptibility to cytochrome P450-mediated oxidation .
生物活性
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O3S, with a molecular weight of approximately 396.47 g/mol. The compound features a benzofuran scaffold , a thiazole ring , and a benzamide moiety , which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates such as benzofuran and thiazole derivatives. The reaction conditions often require specific reagents like ethylating agents and catalysts to facilitate the formation of the desired product. Techniques such as microwave-assisted synthesis can enhance efficiency and yield.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The mechanism of action involves the induction of apoptosis through caspase-dependent pathways, as evidenced by assays measuring mitochondrial membrane potential and Annexin V staining .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Induction of reactive oxygen species |
| PC-3 | 10.0 | Mitochondrial dysfunction |
Anti-inflammatory Effects
This compound has also been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK) , which plays a crucial role in inflammatory responses. In vitro studies show that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions such as rheumatoid arthritis .
Case Studies
- Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through caspase assays .
- Inflammation Model : In a model of inflammation using RAW264.7 macrophages stimulated with LPS, treatment with this compound led to a dose-dependent decrease in TNF-α levels, supporting its role as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A standard approach involves coupling 5-chlorothiazol-2-amine derivatives with substituted benzoyl chlorides in pyridine under ambient conditions, followed by purification via chromatography and recrystallization. TLC analysis (e.g., using CH₃OH/CHCl₃ systems) is critical for monitoring reaction progress. Optimization of stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and solvent choice (e.g., pyridine for nucleophilic activation) improves yields . For analogs, recrystallization from methanol yields single crystals suitable for X-ray diffraction, as seen in structurally related thiazolyl benzamides .
Q. How can the molecular conformation and intermolecular interactions of this compound be characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles, dihedral torsion, and hydrogen-bonding networks. For example, in related thiazole-benzamide derivatives, N–H···N hydrogen bonds form centrosymmetric dimers (R-factor ~0.05), while C–H···O/F interactions stabilize crystal packing . SCXRD parameters (e.g., data-to-parameter ratios >15:1) ensure refinement accuracy .
Q. What preliminary assays are suitable for evaluating its bioactivity, and how should controls be designed?
- Methodological Answer : Start with enzyme inhibition assays targeting anaerobic metabolic pathways (e.g., pyruvate:ferredoxin oxidoreductase, PFOR), given structural similarities to nitazoxanide derivatives. Use UV-Vis spectroscopy to monitor NADH oxidation rates, with controls including known PFOR inhibitors (e.g., nitazoxanide) and solvent blanks . For antibacterial studies, employ microbroth dilution (MIC determination) against Clostridium spp., with positive controls like metronidazole .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) elucidate the mechanism of PFOR enzyme inhibition by this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces to identify reactive sites (e.g., amide anion for PFOR binding). Molecular Dynamics (MD) simulations (CHARMM36 force field) model ligand-enzyme interactions over 100-ns trajectories, focusing on hydrogen bonding with PFOR’s [4Fe-4S] cluster. Compare binding free energies (MM-PBSA) with nitazoxanide to rationalize potency differences .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this benzamide-thiazole hybrid?
- Methodological Answer : Pair SCXRD data with solution-phase techniques:
- NMR NOESY : Detect through-space interactions (e.g., between thiazole H and benzamide methyl groups) to confirm solution conformation.
- Dynamic HPLC : Compare retention times under polar (C18) vs. chiral phases to assess conformational flexibility.
Discrepancies may arise from crystal packing forces (e.g., N–H···N dimerization in SCXRD vs. monomeric dominance in solution) .
Q. How can structure-activity relationships (SARs) guide the design of analogs with improved metabolic stability?
- Methodological Answer : Focus on substituent effects:
- Ethoxy group (C7) : Replace with CF₃ (electron-withdrawing) to enhance metabolic stability via reduced CYP450 oxidation.
- Methylbenzamide (C3) : Introduce para-fluoro to improve lipophilicity (logP >3.5) and blood-brain barrier penetration.
Validate using hepatic microsome assays (e.g., t½ >60 min in human microsomes) and compare with trifluoromethyl-containing analogs .
Q. What experimental and theoretical approaches validate the role of non-classical hydrogen bonds in stabilizing the compound’s bioactive conformation?
- Methodological Answer :
- IR Spectroscopy : Detect weak C–H···O/F vibrations (2700–2400 cm⁻¹) in solid-state ATR-FTIR.
- Quantum Topology (QTAIM) : Analyze bond critical points (BCPs) for C–H···O/F interactions (electron density ρ ~0.008 a.u.).
- In silico Mutagenesis : Remove specific H-bond donors (e.g., C4–H) in MD simulations to quantify destabilization (ΔΔG >2 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?
- Methodological Answer :
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp <1×10⁻⁶ cm/s indicates poor uptake).
- Efflux Transporters : Test in MDCK-MDR1 cells with/without cyclosporine A (P-gp inhibitor). A 5-fold increase in cellular uptake implicates P-gp efflux.
- Metabolite Profiling : LC-HRMS identifies intracellular metabolites (e.g., glucuronides) that reduce active concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
